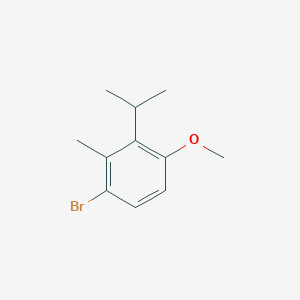
2-(4-Hydroxybenzoyl)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxybenzoyl)benzothiazole is a chemical compound that features a benzothiazole ring fused with a hydroxyphenyl ketone structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure imparts significant chemical and biological properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxybenzoyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with p-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired benzothiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Hydroxybenzoyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(4-Hydroxybenzoyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of UV stabilizers, antioxidants, and as a component in the formulation of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxybenzoyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers in plastics and coatings.
2-Arylbenzothiazoles: Possess a wide range of biological activities, including anti-cancer and antimicrobial properties
Uniqueness: 2-(4-Hydroxybenzoyl)benzothiazole stands out due to its combined structural features of benzothiazole and hydroxyphenyl ketone, which impart unique chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its significance in scientific research .
Propriétés
Formule moléculaire |
C14H9NO2S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H9NO2S/c16-10-7-5-9(6-8-10)13(17)14-15-11-3-1-2-4-12(11)18-14/h1-8,16H |
Clé InChI |
AFSAQBCWILOUKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate](/img/structure/B8344685.png)
![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)



![(7-Chloro-quinolin-4-yl)-[2-(4-methyl-piperidin-1-yl)-ethyl]-amine](/img/structure/B8344710.png)



